molecular formula C11H13NO B1330690 2,3-Dimethyl-4-methoxyphenylacetonitrile CAS No. 206559-60-6

2,3-Dimethyl-4-methoxyphenylacetonitrile

Cat. No. B1330690
M. Wt: 175.23 g/mol
InChI Key: VJYKILPDSJBHEA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-methoxyphenylacetonitrile is a chemical compound with the molecular formula C11H13NO . It has a molecular weight of 175.23 g/mol . This compound is also known by other names such as Benzeneacetonitrile, 4-methoxy-2,3-dimethyl- and 2-(4-methoxy-2,3-dimethylphenyl)acetonitrile .


Molecular Structure Analysis

The InChI string for 2,3-Dimethyl-4-methoxyphenylacetonitrile is InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 . The Canonical SMILES is CC1=C(C=CC(=C1C)OC)CC#N . These strings provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

The computed properties of 2,3-Dimethyl-4-methoxyphenylacetonitrile include a XLogP3-AA of 2.3, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 175.099714038 g/mol . The Topological Polar Surface Area is 33 Ų, and the Heavy Atom Count is 13 .

Scientific Research Applications

  • Synthetic Applications :

    • A study by Short, Dunnigan, and Ours (1973) discusses the use of benzylamines in the synthesis of phenethylamines from phenylacetonitriles. This involves the Mannich reaction on phenols or reductive alkylation of aldehydes to obtain nitriles, which can be further reduced to phenethylamines. This process shows the synthetic utility of compounds like 2,3-Dimethyl-4-methoxyphenylacetonitrile in creating phenethylamines, which have various applications (Short, Dunnigan, & Ours, 1973).
  • Pharmacological Research :

    • A study by Inoue, O-ishi, and May (1975) on the synthesis and pharmacology of benzomorphans from compounds including m-methoxyphenylacetonitrile indicates the role of similar compounds in pharmacological research. This research is crucial for developing new drugs and understanding their mechanisms (Inoue, O-ishi, & May, 1975).
  • Photochemical Applications :

    • Guizzardi, Mella, Fagnoni, and Albini (2000) explored the photochemical preparation of various phenyl compounds. Their work demonstrates the potential of compounds like 2,3-Dimethyl-4-methoxyphenylacetonitrile in photochemistry, particularly in the smooth formation of heterocycles through photolysis (Guizzardi, Mella, Fagnoni, & Albini, 2000).
  • Corrosion Inhibition Studies :

    • Erdoğan, Safi, Kaya, Işın, Guo, and Kaya (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives. This research implicates the use of compounds similar to 2,3-Dimethyl-4-methoxyphenylacetonitrile in protecting metals from corrosion, an important aspect in material science and engineering (Erdoğan et al., 2017).
  • Metabolic Studies in Drug Development :

    • The effect of
    common organic solvents on cytochrome P450-mediated metabolic activities, as studied by Chauret, Gauthier, and Nicoll-Griffith (1998), highlights the significance of compounds like 2,3-Dimethyl-4-methoxyphenylacetonitrile in understanding drug metabolism. These insights are vital for developing safer and more effective pharmaceuticals .

properties

IUPAC Name

2-(4-methoxy-2,3-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYKILPDSJBHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344182
Record name 2,3-Dimethyl-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-methoxyphenylacetonitrile

CAS RN

206559-60-6
Record name 2,3-Dimethyl-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Alex, DF Dommun, D Kubmarawa… - Afr. J. Environ. Nat. Sci …, 2020 - abjournals.org
Phytochemical screening and antioxidant activity of the crude ethanolic and essential oil extract of Arachis hypogea was determined using standard methods. Fresh leaves of Arachis …
Number of citations: 2 abjournals.org

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